N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride

Chemical Stability Storage Conditions Salt Selection

Researchers face oxidative degradation and amine volatilization with free-base cyclopropanamines during long-term storage, compromising stoichiometric accuracy. This hydrochloride salt eliminates those risks: • Room-temperature-stable powder (95% purity) for automated weighing workflows. • Masked aldehyde (dimethoxyethyl) enables late-stage diversification in LSD1 inhibitor libraries. • Consistent purity specification across global suppliers reduces inter-laboratory variability.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66
CAS No. 2126178-28-5
Cat. No. B2809683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride
CAS2126178-28-5
Molecular FormulaC7H16ClNO2
Molecular Weight181.66
Structural Identifiers
SMILESCOC(CNC1CC1)OC.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-9-7(10-2)5-8-6-3-4-6;/h6-8H,3-5H2,1-2H3;1H
InChIKeyCAMVZBNTIBVTBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,2-Dimethoxyethyl)cyclopropanamine Hydrochloride – Compound Overview


N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative supplied as a hydrochloride salt, with the molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol . The compound belongs to the aryl/alkyl cyclopropylamine class, which is extensively investigated as lysine-specific demethylase-1 (LSD1) inhibitors by Takeda and other pharmaceutical organizations for central nervous system and oncology indications [1]. It is commercially available at a minimum purity of 95% from multiple suppliers, including Sigma-Aldrich (distributed under Enamine product codes) and Fujifilm Wako . The compound serves primarily as a synthetic building block or a research reference standard in medicinal chemistry programs targeting epigenetic enzymes.

Why N-(2,2-Dimethoxyethyl)cyclopropanamine Hydrochloride Cannot Be Casually Replaced


Cyclopropanamine derivatives are not interchangeable; subtle structural modifications, including the nature of the N-alkyl substituent and the salt form, can profoundly alter physicochemical properties, handling requirements, and downstream synthetic compatibility . The dimethoxyethyl substituent imparts a distinct electronic and steric profile relative to diethoxyethyl or unsubstituted cyclopropanamine analogs, which directly affects reactivity in reductive amination and N-alkylation sequences . Furthermore, the hydrochloride salt form provides room-temperature storage stability and handling convenience that the corresponding free base does not match, reducing the risk of oxidative degradation and amine volatilization during long-term storage . These differences create tangible procurement and experimental reproducibility consequences that are quantified below.

N-(2,2-Dimethoxyethyl)cyclopropanamine Hydrochloride vs. Closest Analogs


Storage Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt of N-(2,2-dimethoxyethyl)cyclopropanamine is specified for storage at room temperature (RT) by multiple independent vendors, whereas the free base (CAS 1245531-40-1) requires storage sealed in dry conditions at 2–8°C to prevent degradation . This difference in recommended storage conditions directly reflects the enhanced solid-state stability imparted by salt formation, reducing the need for refrigerated inventory and lowering the risk of compound loss due to freezer-induced condensation.

Chemical Stability Storage Conditions Salt Selection

Physical Form: Powder vs. Liquid

The hydrochloride salt is supplied as a powder, a physical form that facilitates accurate gravimetric dispensing and formulation . In contrast, the corresponding free base (CAS 1245531-40-1) has a predicted boiling point of 175.5°C at 760 mmHg and a flash point of 64.5°C , suggesting it is a volatile liquid or low-melting solid at ambient conditions, which complicates precise weighing and increases the risk of evaporative loss.

Physical Form Weighing Accuracy Formulation

Hydrophilicity: Dimethoxyethyl vs. Diethoxyethyl Substituent

The target compound (C₇H₁₆ClNO₂, MW 181.66 g/mol) contains a dimethoxyethyl N-substituent, whereas the closest commercially available analog N-(2,2-diethoxyethyl)cyclopropanamine (C₉H₁₉NO₂, MW 173.25 g/mol as free base) bears a diethoxyethyl group . The methoxy analog is 4 methylene units lighter and has a lower calculated logP, translating to higher aqueous solubility and reduced lipophilicity. This property difference is critical for applications requiring aqueous reaction media or biological assay compatibility where excessive hydrophobicity causes precipitation or non-specific binding.

Lipophilicity Solubility Structural Analog

LSD1 Inhibitor Pharmacophore – Masked Aldehyde Handle

The Takeda patent family (US20170001994A1) establishes that cyclopropanamine derivatives with specific N-substitution patterns are potent LSD1 inhibitors, with the cyclopropane ring and amine serving as the minimal pharmacophore [1]. The dimethoxyethyl group functions as a masked aldehyde equivalent, enabling late-stage diversification via acetal deprotection and subsequent reductive amination or bioconjugation. This synthetic versatility is absent in simple N-alkyl cyclopropanamines (e.g., N-methyl or N-ethyl cyclopropanamine), which lack a latent reactive handle for further elaboration.

LSD1 Inhibition Epigenetics Medicinal Chemistry

Commercial Availability and Purity Across Vendors

The hydrochloride salt is stocked by multiple major research chemical suppliers including Sigma-Aldrich, Fujifilm Wako, Leyan, and Chemscene, all specifying a minimum purity of 95% . In contrast, the free base (CAS 1245531-40-1) is listed as discontinued by CymitQuimica, and the diethoxy analog (CAS 748164-02-5) is available from fewer vendors . This broader commercial footprint for the hydrochloride salt reduces single-supplier dependency and facilitates competitive procurement.

Commercial Availability Purity Supply Chain

N-(2,2-Dimethoxyethyl)cyclopropanamine Hydrochloride – Recommended Applications


LSD1 Inhibitor Library Synthesis

The compound serves as a key building block for synthesizing cyclopropanamine-based LSD1 inhibitors, as exemplified by the Takeda patent family (US20170001994A1). The dimethoxyethyl group provides a masked aldehyde for late-stage diversification, enabling parallel synthesis of inhibitor libraries . The room-temperature-stable hydrochloride salt simplifies automated weighing and liquid-handling workflows in high-throughput chemistry.

Biochemical Assay Reference Standard

The powder form and 95% minimum purity facilitate accurate preparation of stock solutions for LSD1 enzymatic assays. The lower logP of the dimethoxyethyl substituent (0.3573 calculated) relative to the diethoxy analog reduces the need for organic co-solvents, minimizing DMSO-related assay interference .

N-Functionalized Cyclopropylamine Synthesis

The compound is a substrate for investigating reductive amination and N-alkylation reaction conditions, as demonstrated in analogous (cyclopropylmethyl)(2,2-dimethoxyethyl)amine syntheses achieving 61% yield under sodium cyanoborohydride conditions . The hydrochloride salt avoids amine volatilization during reaction setup, improving stoichiometric accuracy.

Reproducible Procurement for Collaborative Research

Availability from Sigma-Aldrich, Fujifilm Wako, Leyan, and Chemscene ensures that geographically distributed research sites can source the identical chemical entity from regionally accessible vendors. The consistent 95% purity specification across suppliers reduces inter-laboratory variability in biological replicate studies .

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